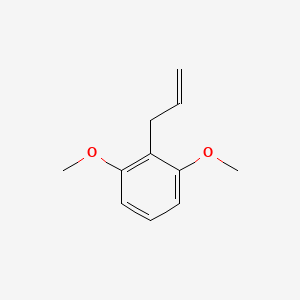

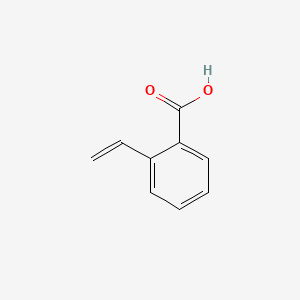

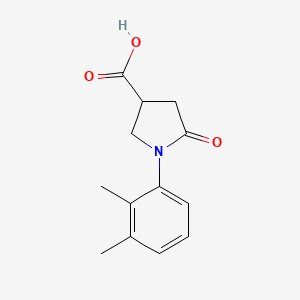

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

The compound "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid with specific substitutions on the phenyl and pyrrolidine rings. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrrolidine carboxylic acid derivatives often involves multi-step reactions, starting from basic building blocks like ketones, aldehydes, and nitriles. For instance, the synthesis of hypoglycemic agents in the form of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids involves the reaction of sodium enolates with cyanoacetamide, followed by hydrolysis . Similarly, the synthesis of 1H-pyrazole-3-carboxamide derivatives includes the reaction of acid chlorides with amines . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Molecular Structure Analysis

The molecular structure of pyrrolidine carboxylic acid derivatives is often confirmed using spectroscopic methods such as MS, IR, 1H, and 13C NMR . Crystallographic studies can also provide detailed information about the molecular conformation and packing in the solid state . These techniques would be essential for the structural analysis of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid."

Chemical Reactions Analysis

Pyrrolidine carboxylic acid derivatives can undergo various chemical reactions. For example, they can be converted into amides, hydrazones, and oxadiazole derivatives . The presence of the carboxylic acid group also allows for the formation of esters and salts, and the aromatic ring can participate in electrophilic substitution reactions. The specific reactions of "1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid" would depend on the reactivity of the substituents on the aromatic ring and the pyrrolidine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine carboxylic acid derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the introduction of substituents on the aromatic ring can affect the compound's lipophilicity and steric properties . The presence of a carboxylic acid group typically makes these compounds acidic and capable of forming hydrogen bonds, which can affect their boiling points and solubility in different solvents . The photoreleasable protecting group studies suggest that certain substituents can enable the compound to undergo photoinduced reactions, leading to the release of the carboxylic acid .

Applications De Recherche Scientifique

Photoreleasable Protecting Group for Carboxylic Acids

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, as a part of the 2,5-dimethylphenacyl (DMP) group, has been studied for its role as a photoreleasable protecting group for carboxylic acids. This application is significant in organic synthesis, where controlled release of carboxylic acids is necessary. The process involves direct photolysis leading to the formation of corresponding carboxylic acids in almost quantitative yields, without the need for a photosensitizer (Klan, Zabadal, & Heger, 2000).

Formation of 1,2,5-Oxadiazoles

Another research highlighted the transformation of 5-arylisoxazole-3-carboxylic acids into 5-arylisoxazole-3-hydroxamic acids. This leads to the rearrangement and formation of 1,2,5-oxadiazoles, with one example being 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone. This type of chemical transformation has potential implications in developing new chemical entities (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Mécanisme D'action

Target of Action

The compound “1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid” is structurally similar to dexmedetomidine , a well-known α2-adrenoceptor agonist . Therefore, it’s plausible that this compound may also target α2-adrenoceptors. These receptors play a crucial role in the central nervous system, regulating a variety of physiological processes such as sedation, analgesia, and anxiolysis .

Mode of Action

As an α2-adrenoceptor agonist, this compound likely interacts with its targets by binding to the α2-adrenoceptors, leading to a series of intracellular events. This interaction can result in the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate (cAMP) levels, and subsequent decrease in protein kinase A (PKA) activity . This can lead to various physiological effects, including sedation and analgesia .

Biochemical Pathways

The interaction of this compound with α2-adrenoceptors can affect several biochemical pathways. The reduction in cAMP levels can influence multiple downstream effects, such as the modulation of ion channel activity and the regulation of neurotransmitter release . These changes can ultimately impact neuronal excitability and synaptic transmission, contributing to the compound’s potential sedative and analgesic effects .

Pharmacokinetics

Dexmedetomidine is known to be rapidly distributed and mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . It has a half-life ranging from 2 to 4 hours . Factors such as body size, hepatic function, plasma albumin levels, and cardiac output can significantly influence the pharmacokinetics of dexmedetomidine .

Result of Action

The molecular and cellular effects of this compound’s action would likely be similar to those of dexmedetomidine, given their structural similarity. These effects could include sedation, analgesia, and potentially anxiolysis . At the cellular level, the compound’s action could result in decreased neuronal excitability and altered synaptic transmission .

Safety and Hazards

Propriétés

IUPAC Name |

1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-4-3-5-11(9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPJYODZNFUYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387861 | |

| Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801877 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

56617-46-0 | |

| Record name | 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.